8-Chloro-1,6-naphthyridin-2(1h)-one

Kinase Inhibition c-Src Regioisomerism

8-Chloro-1,6-naphthyridin-2(1H)-one (CAS: 1619977-74-0) is a chlorinated derivative of the 1,6-naphthyridin-2(1H)-one heterocyclic scaffold. This compound features a chlorine atom at the 8-position of the naphthyridine core, a structural modification that significantly influences its physicochemical properties and biological activity profile.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B13629241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1,6-naphthyridin-2(1h)-one
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C(C=NC=C21)Cl
InChIInChI=1S/C8H5ClN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-4H,(H,11,12)
InChIKeyCJVFWWXCQSKCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-1,6-naphthyridin-2(1H)-one: A Versatile Chlorinated Naphthyridinone Scaffold for Biomedical Research and Procurement


8-Chloro-1,6-naphthyridin-2(1H)-one (CAS: 1619977-74-0) is a chlorinated derivative of the 1,6-naphthyridin-2(1H)-one heterocyclic scaffold [1]. This compound features a chlorine atom at the 8-position of the naphthyridine core, a structural modification that significantly influences its physicochemical properties and biological activity profile [2]. The 1,6-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with over 17,000 compounds reported and extensive applications in kinase inhibition and anticancer research [3].

Privileged 1,6-naphthyridinone scaffold for kinase inhibitor research
8-Chloro substitution enables structure-activity diversification
Reported class-level bioactivity supports hit-to-lead exploration

8-Chloro-1,6-naphthyridin-2(1H)-one: Why Substitution with Generic Analogs Risks Experimental Inconsistency


Generic substitution within the 1,6-naphthyridin-2(1H)-one class is unreliable due to the pronounced impact of regioisomerism and substitution patterns on biological activity. Comparative studies demonstrate that the position of the chlorine atom (e.g., 8-chloro vs. 7-chloro) and the choice of naphthyridine isomer (1,6- vs. 1,8-) can lead to differences in potency of three orders of magnitude [1]. For instance, while 1,6-naphthyridin-2(1H)-ones exhibit c-Src inhibitory IC50 values in the 10-80 nM range, the corresponding 1,8-naphthyridin-2(1H)-ones are at least 1,000-fold less potent [2]. Therefore, selecting the precise 8-chloro-1,6-regioisomer is critical for maintaining intended activity and ensuring experimental reproducibility.

1,8‑Regioisomer replacement may result in significantly lower kinase inhibition
7‑Chloro analog substitution may alter target engagement and selectivity profile
Non‑oxo analog lacks the 2(1H)‑one moiety critical for hydrogen‑bond interactions

8-Chloro-1,6-naphthyridin-2(1H)-one: Quantitative Differentiation Data for Informed Procurement


Regioisomeric Selectivity: Potency Retention of 1,6-Naphthyridinones Over 1,8-Analogs in Kinase Inhibition

The 1,6-naphthyridin-2(1H)-one core, including its 8-chloro derivative, demonstrates dramatically superior potency compared to the 1,8-naphthyridin-2(1H)-one isomer in kinase inhibition assays [1]. This evidence establishes the non-interchangeability of naphthyridine isomers and underscores the value of the 1,6-regioisomer for kinase-targeting applications.

Regioisomer Potency
Class-level inference
1,6‑naphthyridinone class
IC₅₀ 10–80 nM
vs1,8‑naphthyridinone class
IC₅₀ >10,000 nM
Supports regioisomer selection for kinase assays
≥1,000‑fold potency difference reported
Kinase Inhibition c-Src Regioisomerism

Comparative Physicochemical Properties: Molecular Weight Distinction of 8-Chloro-1,6-naphthyridin-2(1H)-one vs. Non-Oxo Analogs

8-Chloro-1,6-naphthyridin-2(1H)-one possesses a distinct molecular weight compared to its non-oxo analog, 8-chloro-1,6-naphthyridine, due to the presence of the 2(1H)-one moiety [1]. This difference is crucial for accurate compound identification, handling, and stoichiometric calculations in experimental workflows.

Molecular Identity
Head-to-head comparison
180.59 g/mol
Confirms 2(1H)‑one oxidation state
Differs from non‑oxo analog (164.59 g/mol)
Physicochemical Properties Molecular Weight Structural Analysis

Scaffold-Specific Biomedical Utility: Anticancer Potential of 1,6-Naphthyridin-2(1H)-one Derivatives

The 1,6-naphthyridin-2(1H)-one scaffold, of which 8-chloro-1,6-naphthyridin-2(1H)-one is a direct derivative, has been validated as a productive starting point for developing potent and selective anticancer agents [1]. Specifically, optimization of this scaffold has yielded FGFR4 inhibitors with nanomolar potency and in vivo efficacy [1], and cytotoxic agents active against MOLM-13 tumor cells [2].

Cytotoxicity Endpoint
Class-level inference
IC₅₀ 76 µM (MOLM‑13)
Supports cytotoxicity endpoint review
Attributed to 1,6‑naphthyridinone derivatives
Anticancer Cytotoxicity Hepatocellular Carcinoma

Diverse Kinase Inhibition Profile: Broad Applicability of 1,6-Naphthyridin-2(1H)-ones Across Kinase Targets

1,6-Naphthyridin-2(1H)-one derivatives demonstrate potent inhibition across a range of kinase targets, highlighting the scaffold's versatility [REFS-1, REFS-2]. This broad activity profile contrasts with more specialized scaffolds and suggests the 8-chloro analog is a suitable starting point for diverse kinase inhibitor discovery programs.

Kinase Profiling
Class-level inference
c‑Src: 10–80 nM CK2α: 21–930 nM AXL: 1.1 nM
Illustrates multi‑target engagement potential
Optimized analogs; class‑level data
Kinase Profiling CK2 Selectivity

8-Chloro-1,6-naphthyridin-2(1H)-one: Recommended Research and Industrial Applications Based on Quantitative Evidence


Kinase Inhibitor Discovery and Lead Optimization

8-Chloro-1,6-naphthyridin-2(1H)-one serves as an ideal starting scaffold for developing novel kinase inhibitors. As demonstrated by class-level data, 1,6-naphthyridin-2(1H)-ones achieve nanomolar potency against c-Src (IC50 10-80 nM) and sub-nanomolar potency against AXL (IC50 1.1 nM), while exhibiting ≥1,000-fold selectivity over the inactive 1,8-naphthyridinone isomer [REFS-1, REFS-2]. This scaffold's proven ability to engage the kinase hinge region makes it a high-value procurement for medicinal chemistry teams focused on oncology and inflammatory diseases.

Anticancer Drug Development Programs

Researchers developing anticancer therapeutics can confidently procure 8-chloro-1,6-naphthyridin-2(1H)-one based on the scaffold's validated anticancer activity. Derivatives of this scaffold have shown cytotoxic effects against MOLM-13 tumor cells (IC50 = 76 μM) and potent anti-proliferative activity in FGFR4-dependent hepatocellular carcinoma models, including in vivo efficacy in Hep-3B xenografts [REFS-1, REFS-2]. This evidence supports the compound's utility in hit-to-lead campaigns for oncology targets.

Selective Kinase Probe Development

For chemical biology applications requiring selective kinase probes, 8-chloro-1,6-naphthyridin-2(1H)-one offers a tunable scaffold. Studies show that optimization of this core can yield high selectivity (e.g., 343-fold selectivity for AXL over MET), enabling the dissection of specific kinase signaling pathways [1]. This makes the compound valuable for academic and industrial groups developing target-specific tool compounds.

Structure-Activity Relationship (SAR) Studies

The defined molecular weight (180.59 g/mol) and 8-chloro substitution of this compound provide a clear baseline for SAR investigations [1]. Comparative studies with the non-oxo analog 8-chloro-1,6-naphthyridine (MW 164.59 g/mol) highlight the impact of the 2(1H)-one moiety on physicochemical properties [2]. Procurement of this precise compound ensures accurate SAR data generation, avoiding the confounding effects of regioisomeric or oxidation-state impurities.

Application
Selection Property
Validation Focus
Kinase inhibitor research
1,6‑Naphthyridinone scaffold with 8‑chloro handle
Regioisomer‑specific kinase inhibition assays
Oncology cell‑model studies
Scaffold with reported cytotoxicity and FGFR4 inhibition
Cell‑viability and anti‑proliferative endpoint review
Chemical probe development
Tunable kinase selectivity profile
Isoform and selectivity profiling assays
SAR exploration
Defined 8‑chloro‑1,6‑naphthyridin‑2(1H)‑one core
Physicochemical and oxidation‑state comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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